Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiate 3-(4-Chlorobutyl)quinazolin-4(3H)-one from Shorter and Longer N3-Alkyl Homologs
The computed XLogP3 of 3-(4-chlorobutyl)quinazolin-4(3H)-one is 2.0, with a TPSA of 34.9 Ų, placing it in a favorable region of the physicochemical property space for oral bioavailability and CNS permeability according to Lipinski's and Veber's rules [1]. In comparison, the unsubstituted parent 4(3H)-quinazolinone (XLogP3 ≈ 0.8, TPSA ≈ 43.0 Ų) is more hydrophilic and less membrane-permeable [2]. Conversely, the 3-octyl analog (predicted XLogP3 ≈ 4.5) would exceed typical optimal lipophilicity ranges (1 < logP < 3) and present higher metabolic liability. The 3-(4-bromobutyl) analog (TPSA identical; molecular weight ~281.16 g/mol) increases molecular weight and introduces a bulkier, more polarizable halogen, which may alter target binding geometry and reactivity. Therefore, the 4-chlorobutyl substituent achieves a balanced logP and TPSA signature distinct from both shorter and longer chain analogs.
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; TPSA = 34.9 Ų |
| Comparator Or Baseline | 4(3H)-Quinazolinone (unsubstituted): XLogP3 ≈ 0.8, TPSA ≈ 43.0 Ų; 3-Octylquinazolin-4(3H)-one: predicted XLogP3 ≈ 4.5; 3-(4-Bromobutyl)quinazolin-4(3H)-one: TPSA = 34.9 Ų, MW = 281.16 g/mol |
| Quantified Difference | Target compound XLogP3 is 1.2 units higher than unsubstituted parent and approximately 2.5 units lower than the octyl analog. |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and SwissADME predictive models. |
Why This Matters
The balanced lipophilicity and low TPSA of the 4-chlorobutyl analog are critical for achieving adequate cell permeability and oral absorption, a parameter that directly impacts its utility as a probe or lead compound in cellular assays compared to more polar or excessively lipophilic alternatives.
- [1] PubChem. (2025). Compound Summary for CID 61722194: 3-(4-Chlorobutyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/906319-29-7 View Source
- [2] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. https://doi.org/10.1038/srep42717 View Source
